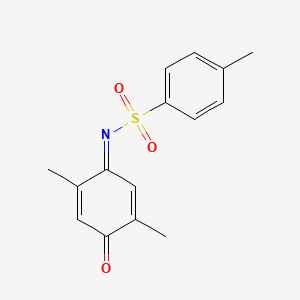![molecular formula C20H20ClN3O2 B5783089 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been widely studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes.
Mécanisme D'action
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When this compound binds to these receptors, it activates a cascade of signaling pathways that ultimately lead to a variety of physiological effects. These effects can vary depending on the specific receptor subtype that is activated and the location of the receptor in the body.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. Some of the most notable effects include pain relief, appetite stimulation, and immune system modulation. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide in lab experiments is its potency and specificity. This compound is a highly potent agonist of the cannabinoid receptors, which means that it can be used in small concentrations to achieve significant effects. Additionally, the specificity of this compound means that it can be used to target specific receptor subtypes and investigate their individual roles in various physiological processes.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential for toxicity. This compound has been shown to have toxic effects at high concentrations, which means that careful attention must be paid to the dosages used in experiments. Additionally, the complex synthesis method for this compound can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are many potential future directions for research involving N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide. Some of the most promising areas of investigation include the development of new cannabinoid-based therapies for pain relief, appetite stimulation, and immune system modulation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in a variety of medical applications.
Méthodes De Synthèse
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires careful attention to detail to ensure the purity and potency of the final product.
Applications De Recherche Scientifique
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide has been used extensively in scientific research to study the effects of cannabinoids on the body. Specifically, this compound has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain sensation, appetite regulation, and immune function.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-2-24(19(25)13-8-15-6-4-3-5-7-15)14-18-22-20(23-26-18)16-9-11-17(21)12-10-16/h3-7,9-12H,2,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVMDLMITRGUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)





